molecular formula C16H15BrN2O2 B14384604 (NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine

(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B14384604
M. Wt: 347.21 g/mol
InChI Key: ZBAUBTOOFCGMAZ-VPZWYHMHSA-N
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Description

(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: is a synthetic organic compound characterized by the presence of bromine and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 4-bromoaniline with 4-ethoxybenzaldehyde under acidic conditions to form the corresponding imine. This imine is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the desired compound. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Sodium iodide in acetone

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of iodinated or other substituted derivatives

Scientific Research Applications

(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine: can be compared with similar compounds, such as:

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • 2-Fluorodeschloroketamine
  • Trazodone related compound C

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of This compound lies in its specific combination of bromine and ethoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C16H15BrN2O2/c1-2-21-15-9-3-12(4-10-15)16(19-20)11-18-14-7-5-13(17)6-8-14/h3-11,20H,2H2,1H3/b18-11?,19-16+

InChI Key

ZBAUBTOOFCGMAZ-VPZWYHMHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/O)/C=NC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NO)C=NC2=CC=C(C=C2)Br

Origin of Product

United States

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